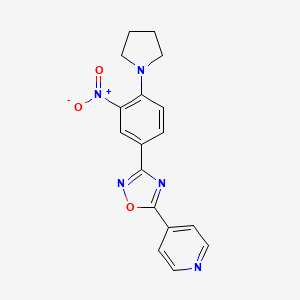
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide, also known as CQMA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves its interaction with proteins and enzymes in the body. 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been shown to inhibit the activity of certain enzymes, including protein kinase C and topoisomerase II, which are involved in cell signaling and DNA replication, respectively. 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has also been shown to bind to certain proteins, including tubulin and heat shock protein 90, which are involved in cell division and protein folding, respectively.
Biochemical and Physiological Effects
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide inhibits the growth of cancer cells and reduces inflammation. In vivo studies have shown that 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has anti-tumor activity and reduces the severity of inflammatory diseases, such as arthritis and colitis. 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has also been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including its high purity and stability, and its ability to inhibit the activity of specific enzymes and proteins. However, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide also has limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments using 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide.
Future Directions
There are several future directions for research on 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide. One direction is to investigate its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases. Another direction is to further elucidate its mechanism of action and its interactions with proteins and enzymes in the body. Additionally, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide could be used as a tool for studying protein interactions and signaling pathways in various biological systems.
Synthesis Methods
The synthesis of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide involves a series of chemical reactions that begin with the reaction of 4-chlorobenzoyl chloride with 2-methoxyethylamine to produce 4-chlorobenzamide. This is followed by the reaction of 4-chlorobenzamide with 2-hydroxy-8-methylquinoline to produce 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide. The synthesis method of 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been extensively studied and optimized to ensure high yield and purity of the compound.
Scientific Research Applications
4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In pharmacology, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been studied for its mechanism of action and biochemical and physiological effects. In biochemistry, 4-chloro-N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-N-(2-methoxyethyl)benzamide has been used as a tool for studying protein interactions and signaling pathways.
properties
IUPAC Name |
4-chloro-N-(2-methoxyethyl)-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-14-4-3-5-16-12-17(20(25)23-19(14)16)13-24(10-11-27-2)21(26)15-6-8-18(22)9-7-15/h3-9,12H,10-11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STEKLSQQPJROKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)CN(CCOC)C(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(Сyclohexen-1-yl)ethyl]-3-(2,6-dimethoxyphenyl)prop-2-enamide](/img/structure/B7709237.png)

![N-(2,4-dimethylphenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7709273.png)


![1-(3-chloro-4-ethoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709286.png)
![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)



![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)

![3,4-dimethoxy-N'-[(E)-(3-methylphenyl)methylidene]benzohydrazide](/img/structure/B7709339.png)